Isoquinolin-1-yl(phenyl)methyl 4-fluorobenzoate
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Overview
Description
Preparation Methods
The synthesis of (ISOQUINOLIN-1-YL)(PHENYL)METHYL 4-FLUOROBENZOATE typically involves multi-step organic reactions. One common approach is the condensation of isoquinoline derivatives with phenylmethyl halides, followed by esterification with 4-fluorobenzoic acid . The reaction conditions often require the use of catalysts such as palladium or nickel complexes, and the reactions are typically carried out under inert atmospheres to prevent oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
(ISOQUINOLIN-1-YL)(PHENYL)METHYL 4-FLUOROBENZOATE undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted isoquinoline and benzoate derivatives .
Scientific Research Applications
(ISOQUINOLIN-1-YL)(PHENYL)METHYL 4-FLUOROBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of (ISOQUINOLIN-1-YL)(PHENYL)METHYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the phenyl and fluorobenzoate groups contribute to the compound’s overall binding affinity and specificity . The pathways involved may include inhibition of neurotransmitter receptors or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar compounds to (ISOQUINOLIN-1-YL)(PHENYL)METHYL 4-FLUOROBENZOATE include other fluorinated isoquinoline derivatives and benzoate esters . These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
Fluorinated Isoquinolines: Compounds with fluorine atoms directly attached to the isoquinoline ring exhibit different electronic properties and biological activities.
Benzoate Esters: Variations in the ester group, such as different alkyl or aryl substituents, can lead to changes in the compound’s solubility and reactivity.
The uniqueness of (ISOQUINOLIN-1-YL)(PHENYL)METHYL 4-FLUOROBENZOATE lies in its combination of an isoquinoline core with a phenylmethyl group and a 4-fluorobenzoate ester, providing a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C23H16FNO2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] 4-fluorobenzoate |
InChI |
InChI=1S/C23H16FNO2/c24-19-12-10-18(11-13-19)23(26)27-22(17-7-2-1-3-8-17)21-20-9-5-4-6-16(20)14-15-25-21/h1-15,22H |
InChI Key |
NNLXVACXPGZSAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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